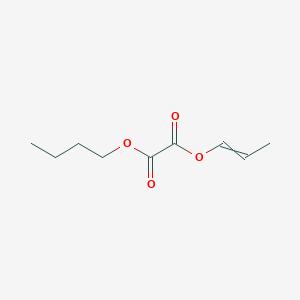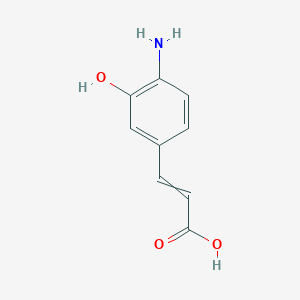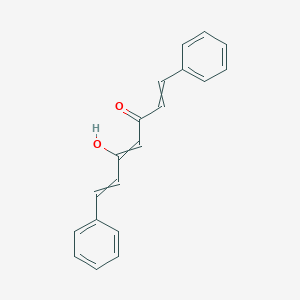
Agn-PC-0jrl1I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Agn-PC-0jrl1I is a chemical entity with significant potential in various scientific fields. It is known for its unique structural properties and reactivity, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0jrl1I involves a series of chemical reactions that require precise control of reaction conditions. The typical synthetic route includes the reaction of silver nitrate with a suitable organic ligand under controlled temperature and pressure conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation methods.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to maintain the integrity of the final product. The industrial production also incorporates advanced purification techniques such as chromatography and recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0jrl1I undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silver oxide and other by-products.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride, resulting in the formation of silver nanoparticles.
Substitution: In substitution reactions, the ligand attached to the silver ion can be replaced by other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and hydrazine are frequently used as reducing agents.
Substitution: Ligand exchange reactions often involve the use of halide salts or other organic ligands.
Major Products Formed
Oxidation: Silver oxide and various organic by-products.
Reduction: Silver nanoparticles and reduced organic ligands.
Substitution: New silver-ligand complexes with altered chemical properties.
Applications De Recherche Scientifique
Agn-PC-0jrl1I has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.
Biology: Employed in the development of biosensors and imaging agents due to its unique optical properties.
Medicine: Investigated for its potential use in antimicrobial treatments and drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings, as well as in the electronics industry for the fabrication of conductive inks and pastes.
Mécanisme D'action
The mechanism of action of Agn-PC-0jrl1I involves its interaction with specific molecular targets, leading to various biochemical and physiological effects. The compound’s silver ion can interact with cellular components, disrupting cellular processes and leading to antimicrobial effects. Additionally, its ligand structure allows for targeted delivery and controlled release of therapeutic agents in drug delivery applications.
Comparaison Avec Des Composés Similaires
Agn-PC-0jrl1I can be compared with other silver-based compounds such as silver nitrate and silver azide. While silver nitrate is widely used for its antimicrobial properties, this compound offers enhanced stability and targeted action due to its unique ligand structure. Silver azide, on the other hand, is primarily used as an explosive material, highlighting the diverse applications of silver-based compounds.
List of Similar Compounds
- Silver nitrate
- Silver azide
- Silver oxide
- Silver nanoparticles
This compound stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
90934-85-3 |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
5-hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C19H16O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-15,20H |
Clé InChI |
DMZJFBKOUHBFQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


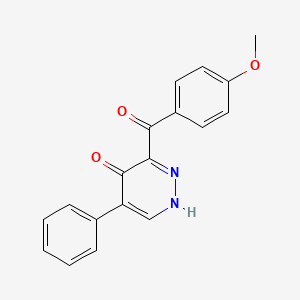
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
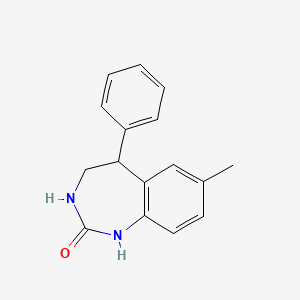
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)
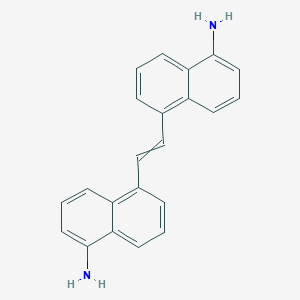

![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)


![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
